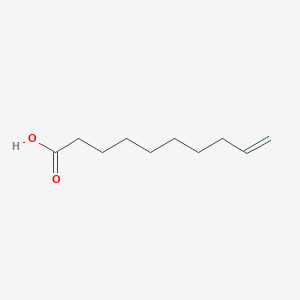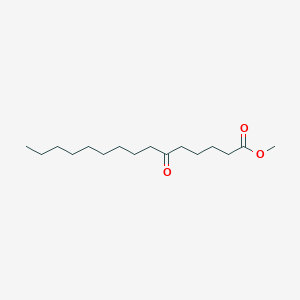
Methyl 6-oxopentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxopentadecanoate, also known as MOP, is a naturally occurring compound found in various plant species. It belongs to the family of fatty acid methyl esters and has been widely studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Methyl 6-oxopentadecanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties. In addition, Methyl 6-oxopentadecanoate has been found to act as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This property makes Methyl 6-oxopentadecanoate a potential candidate for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Methyl 6-oxopentadecanoate is not fully understood, but studies have suggested that it may act through various pathways. Methyl 6-oxopentadecanoate has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
Methyl 6-oxopentadecanoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, Methyl 6-oxopentadecanoate has been found to reduce the levels of serum cholesterol and triglycerides, which are risk factors for cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-oxopentadecanoate has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, the limitations of Methyl 6-oxopentadecanoate include its limited availability and high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of Methyl 6-oxopentadecanoate. One potential area of research is the development of Methyl 6-oxopentadecanoate-based drugs for the treatment of Alzheimer's disease. Another potential area of research is the investigation of the anti-inflammatory and antimicrobial properties of Methyl 6-oxopentadecanoate for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 6-oxopentadecanoate and its potential interactions with other drugs.
Conclusion:
In conclusion, Methyl 6-oxopentadecanoate is a naturally occurring compound with potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties and may act as a potential inhibitor of acetylcholinesterase. However, further studies are needed to fully understand the mechanism of action of Methyl 6-oxopentadecanoate and its potential applications in drug development.
Méthodes De Synthèse
Methyl 6-oxopentadecanoate can be synthesized through various methods, including chemical synthesis and natural extraction. Chemical synthesis involves the reaction of pentadecanoic acid with methanol and a catalyst, whereas natural extraction involves the isolation of Methyl 6-oxopentadecanoate from plant sources such as the leaves of Eucalyptus globulus. The purity and yield of Methyl 6-oxopentadecanoate obtained through these methods can vary depending on the source and conditions of the synthesis.
Propriétés
Numéro CAS |
13328-28-4 |
|---|---|
Nom du produit |
Methyl 6-oxopentadecanoate |
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
methyl 6-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19-2/h3-14H2,1-2H3 |
Clé InChI |
BXQOIXTXVGCICF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCC(=O)CCCCC(=O)OC |
Synonymes |
6-Oxopentadecanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)


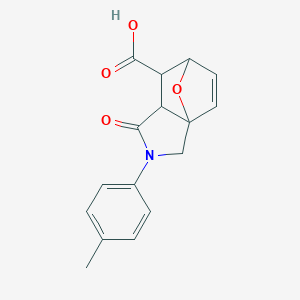
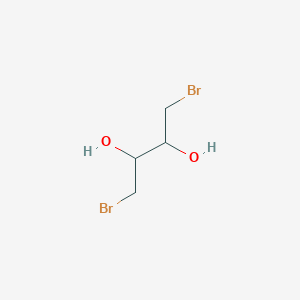
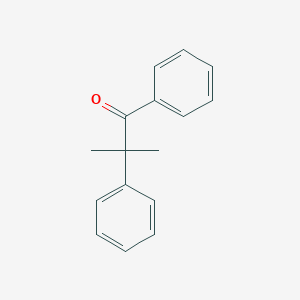
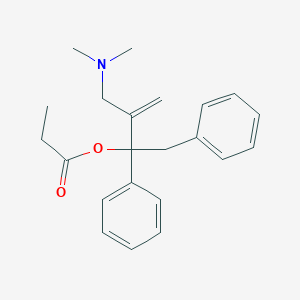
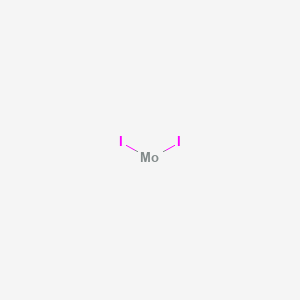


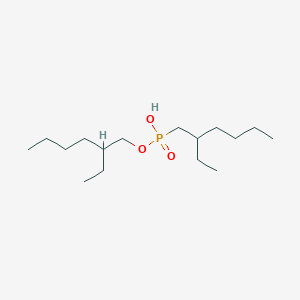
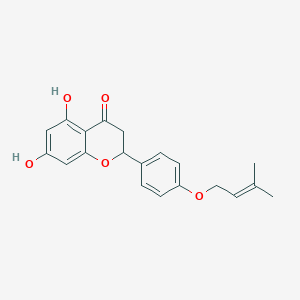
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
